molecular formula C7H5BBrFO4 B1522087 4-Borono-2-bromo-5-fluorobenzoic acid CAS No. 957034-89-8

4-Borono-2-bromo-5-fluorobenzoic acid

Cat. No.: B1522087
CAS No.: 957034-89-8
M. Wt: 262.83 g/mol
InChI Key: YPNMKBPQTGVYEQ-UHFFFAOYSA-N
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Description

“4-Borono-2-bromo-5-fluorobenzoic acid” is a chemical compound with the molecular formula C7H5BBrFO4 . It is a halogen-substituted benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a boron, bromine, and fluorine atom, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.9±0.1 g/cm3, boiling point of 432.4±55.0 °C at 760 mmHg, and a flash point of 215.3±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Organic Synthesis and Material Science

Sensing and Detection Technologies

The unique reactivity of boronic acids with diols and other substrates underpins their application in the development of chemosensors and biosensors. Boronic acid derivatives are used to design fluorescent sensors for detecting carbohydrates, such as glucose, in biological samples, leveraging the boronic acid's ability to form reversible covalent complexes with sugars (Lei Zhu et al., 2006). This property is particularly valuable for non-enzymatic glucose sensing in diabetic care.

Fluorescent Materials and Bioimaging

Boronic acid compounds, through their structural diversity and electronic properties, contribute to the development of fluorescent materials. These materials find applications in bioimaging and as molecular probes due to their intense fluorescence and ability to interact with biological molecules. For instance, fluorescent molecular rotors based on boron compounds have been developed for viscosity measurements and reversible thermochromism, opening new avenues in cellular imaging and materials science (Marisol Ibarra-Rodrı Guez et al., 2017).

Pharmaceutical Research

In the pharmaceutical realm, boronic acids are integral to the synthesis of drug molecules and novel therapeutic agents. They serve as key intermediates in the creation of complex molecules with potential biological activity. The structural modification of boronic acids can lead to compounds with significant antitumor properties or other therapeutic effects, as exemplified by the synthesis and evaluation of retinoid derivatives (Zhihan Xu et al., 2014).

Properties

IUPAC Name

4-borono-2-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrFO4/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNMKBPQTGVYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)C(=O)O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660287
Record name 4-Borono-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-89-8
Record name 4-Borono-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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